molecular formula C19H20Cl2N2O2 B2604017 3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide CAS No. 1797318-74-1

3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide

Cat. No.: B2604017
CAS No.: 1797318-74-1
M. Wt: 379.28
InChI Key: IYFPHQXWGVBZHB-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is a chemical compound known for its unique structure and versatile applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Halogenation: Introduction of chlorine atoms to the benzene ring.

    Amidation: Formation of the benzamide core by reacting an amine with a carboxylic acid derivative.

    Substitution: Introduction of the methoxypiperidinyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is scaled up from laboratory methods to meet industrial demands, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide include other benzamide derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of dichloro and methoxypiperidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3,4-dichloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c1-25-16-3-2-10-23(12-16)15-7-5-14(6-8-15)22-19(24)13-4-9-17(20)18(21)11-13/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFPHQXWGVBZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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